5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a sulfonyl group, a thienyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactionsThe thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The final step involves the formation of the furamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of substituted derivatives.
Scientific Research Applications
5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thienyl groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzenesulfonyl chloride: Shares the bromine and sulfonyl groups but lacks the thienyl and furamide moieties.
4-(5-bromo-2-chlorobenzyl) phenyl ethyl ether: Contains a bromine atom and a phenyl group but differs in the overall structure.
Uniqueness
5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thienyl and furamide moieties distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
IUPAC Name |
5-bromo-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5S2/c1-24-12-4-6-13(7-5-12)27(22,23)16(15-3-2-10-26-15)11-20-18(21)14-8-9-17(19)25-14/h2-10,16H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDIHGGNXJXUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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